molecular formula C12H12ClN5O2 B3049744 2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine CAS No. 21813-35-4

2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine

Cat. No.: B3049744
CAS No.: 21813-35-4
M. Wt: 293.71 g/mol
InChI Key: JUUBFXIMFOJFOF-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. Common synthetic routes may involve:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Halogenation: Introduction of halogen atoms such as chlorine.

    Amination: Introduction of amino groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, temperature control, and purification steps such as recrystallization or chromatography are common to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H₂).

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, pyrimidine derivatives are often explored for their potential as therapeutic agents. They may exhibit antimicrobial, antiviral, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-ethylpyrimidine: Lacks the substituted phenyl group.

    5-(3-Amino-4-chloro-5-nitrophenyl)pyrimidine: Lacks the ethyl group and additional amino groups.

Uniqueness

The presence of multiple functional groups (amino, nitro, chloro) and the ethyl substitution makes 2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine unique

Properties

IUPAC Name

5-(4-chloro-3-nitrophenyl)-6-ethylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O2/c1-2-8-10(11(14)17-12(15)16-8)6-3-4-7(13)9(5-6)18(19)20/h3-5H,2H2,1H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUBFXIMFOJFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176227
Record name 2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21813-35-4
Record name 5-(4-Chloro-3-nitrophenyl)-6-ethyl-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21813-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chloro-3-nitrophenyl)-6-ethylpyrimidine-2,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021813354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002701796
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302325
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-5-(3-amino-4-chloro-5-nitrophenyl)-6-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-CHLORO-3-NITROPHENYL)-6-ETHYLPYRIMIDINE-2,4-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ4SV9X6J6
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Synthesis routes and methods I

Procedure details

2,4,-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine (103.8 g, 0.417 mol) ("Pyrimethamine" obtained from Sigma Chemical Co. Ltd.) was added in portions to a stirred mixture of concentrated nitric acid (210 ml) and concentrated sulphuric acid (210 ml). The mixture was heated at 50° C. for 1 h and then set aside at room temperature for 2.5 days. The reaction mixture was poured onto concentrated ammonia ("0.88" 5 dm3)/ice to effect a neutralisation. The resulting precipitate was collected by filtration and washed with water and sucked to dryness to give nitropyrimethamine as a yellow solid (115 g, 93.8% yield).
Quantity
103.8 g
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210 mL
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93.8%

Synthesis routes and methods II

Procedure details

A stirred solution of 75 mL of 70% nitric acid and 75 mL of concentrated sulfuric acid warmed to about 50° C. from the heat of solution. To this was added 25 grams (0.10 mole) of 2,4-diamino-5-(4-chloro-phenyl)-6-ethylpyrimidine (commercially available) during a 10 minute period. Upon completion of addition, the reaction mixture was stirred at 50° C. for about 1 hour. After this time, the reaction mixture was allowed to cool to ambient temperature where it was stirred for about 18 hours. The reaction mixture was then poured into 1000 mL of ice containing 110 mL of concentrated ammonium hydroxide. The resultant solid was collected by filtration and recrystallized from aqueous ethanol, yielding 29.2 grams of 2,4-diamino-5-(4-chloro-3-nitrophenyl)-6-ethylpyrimidine. The NMR spectrum was consistent with the proposed structure.
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75 mL
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75 mL
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25 g
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ice
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1000 mL
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Synthesis routes and methods III

Procedure details

Concentrated sulfuric acid, 90 mL, and 70% nitric acid, 90 mL, were stirred together during which time the mixture warmed to about 65° C. The mixture was allowed to cool to about 50° C., and 30.0 grams (0.12 mole) of 2,4-diamino-6-ethyl-5-(4-chlorophenyl)pyrimidine (commercially available) was added portionwise during a 45 minute period, while maintaining the reaction mixture temperature at about 50°-53° C. Upon completion of addition, the reaction mixture was stirred for one hour, while still maintaining the reaction mixture temperature at about 50° C. After this time, the reaction mixture was cooled and poured into ice. The resultant mixture was cooled further and, with stirring, was made basic with concentrated ammonium hydroxide. A precipitate was collected by filtration, rinsed with water and dried, yielding 35.4 grams of 2,4-diamino-6-ethyl-5-(4-chloro-3-nitrophenyl)pyrimidine, mp 220°-223° C., dec. The NMR spectrum was consistent with the proposed structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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